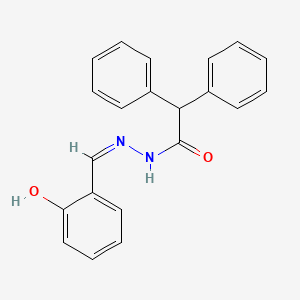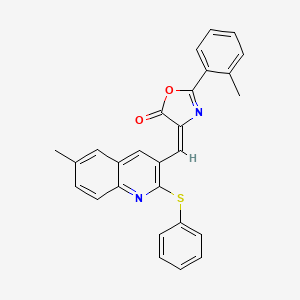
N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide, commonly known as AMBMP, is a chemical compound that has been of great interest in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of AMBMP is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
AMBMP has been found to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been found to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, it has been found to induce apoptosis in cancer cells, leading to the death of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMBMP has several advantages for lab experiments. It is easily synthesized and purified, making it readily available for use in experiments. It has also been found to exhibit a wide range of biological activities, making it useful for studying various biological processes. However, there are some limitations to using AMBMP in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on AMBMP. One area of research is the development of new synthetic methods for AMBMP that can improve the yield and purity of the final product. Another area of research is the identification of new biological activities of AMBMP, which can lead to the development of new therapeutic applications. Finally, research can be conducted to investigate the potential of AMBMP as a drug delivery system, which can improve the efficacy and safety of existing drugs.
Métodos De Síntesis
The synthesis of AMBMP involves the reaction of 4-morpholinobenzoic acid with 2-aminocaproic acid and phenyl isocyanate. The reaction proceeds via an amide bond formation reaction and results in the formation of AMBMP. The synthesis of AMBMP has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
AMBMP has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to exhibit antimicrobial activity against a wide range of microorganisms.
Propiedades
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-23(19-9-11-20(12-10-19)26-15-17-30-18-16-26)25-22-8-4-3-7-21(22)24(29)27-13-5-1-2-6-14-27/h3-4,7-12H,1-2,5-6,13-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNYQWCNWXUJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

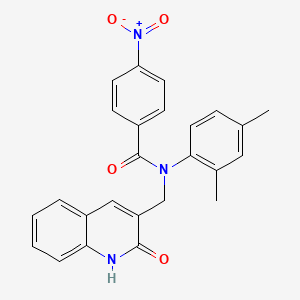


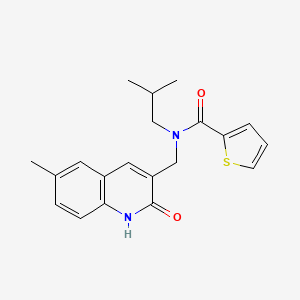

![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
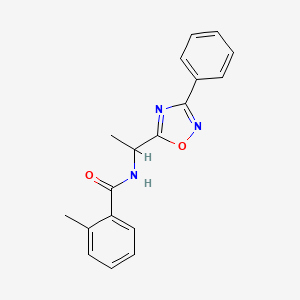
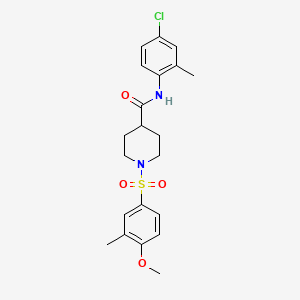
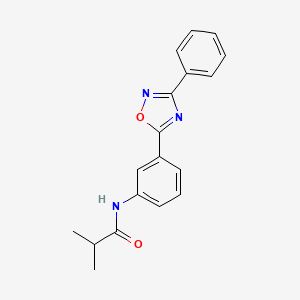
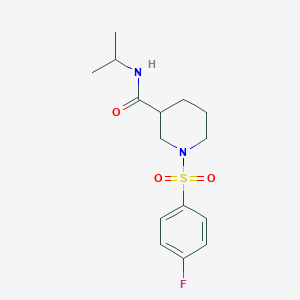

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
